3-hydroxy-7-methyl-3H-2-benzofuran-1-one

Description

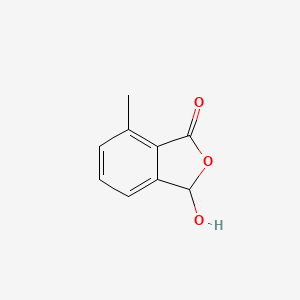

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAXOAGMCJHXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63113-01-9 | |

| Record name | NSC171639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Investigations of Reactions Involving Benzofuranone Formation and Transformation

Elucidation of Reaction Pathways and Transition States

The formation of the 7-methylbenzofuran-2(3H)-one, the keto tautomer of 3-hydroxy-7-methyl-3H-2-benzofuran-1-one, has been investigated through various synthetic routes. One prominent pathway involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. oregonstate.edu This reaction proceeds through a cascade mechanism that begins with a Diels-Alder cycloaddition between the pyrone and the nitroalkene to form an intermediate. oregonstate.edu This is followed by an elimination step to yield a phenol (B47542) bearing a tethered ester. oregonstate.edu The final step is an intramolecular cyclization of the phenol intermediate to produce the benzofuranone ring system. oregonstate.edu

Investigations into this reaction have revealed that the formation of the phenol intermediate can be faster than its subsequent conversion to the benzofuranone. oregonstate.edu In a specific study, the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate was examined under various conditions to optimize the yield of the desired 7-methylbenzofuran-2(3H)-one. oregonstate.edu It was found that the addition of an acid catalyst is crucial for the cyclization step. oregonstate.edu

The reaction pathway can be summarized as follows:

Diels-Alder Cycloaddition: The 3-hydroxy-2-pyrone reacts with the nitroalkene.

Elimination: The resulting adduct eliminates a nitro group and undergoes tautomerization to form a substituted phenol with a tethered ester.

Cyclization: The phenol undergoes an intramolecular cyclization to form the benzofuranone.

The transition states for these steps, particularly the Diels-Alder reaction and the subsequent cyclization, are influenced by the substitution pattern of the reactants and the reaction conditions, including temperature and catalysis. oregonstate.edu

Role of Tautomeric Equilibria in Benzofuranone Reactions

This compound exists in equilibrium with its keto tautomer, 7-methylbenzofuran-2(3H)-one. This ring-chain tautomerism is a characteristic feature of 3-hydroxyisobenzofuranones. researchgate.net The position of this equilibrium is significantly influenced by the solvent, pH, and the nature of substituents on the benzofuranone core. researchgate.net

In structurally related compounds like 3-hydroxy-3-phosphonoisobenzofuranone, the cyclic tautomer is favored, a phenomenon attributed to the strong electron-withdrawing effect of the substituent at the 3-position. researchgate.net NMR spectroscopy is a powerful tool for studying these tautomeric equilibria. For instance, pH-dependent NMR studies on related hydroxyphosphonoisobenzofuranones have shown that changes in pH can shift the equilibrium. researchgate.net At higher pH values (e.g., pH 10), the isobenzofuranone ring can open, leading to the formation of the corresponding ortho-acylbenzoate anion. researchgate.net This indicates that the stability of the cyclic form is dependent on the protic environment.

While specific studies on the tautomeric equilibrium of this compound are not extensively detailed in the reviewed literature, the principles observed in analogous systems suggest that a similar equilibrium between the cyclic hydroxy-lactone form and the open-chain keto-acid form is operative and plays a crucial role in its reactivity and stability.

Catalysis and Reaction Kinetic Studies in Benzofuranone Synthesis

Catalysis plays a pivotal role in the synthesis of benzofuranones, influencing both reaction rates and yields. In the synthesis of 7-methylbenzofuran-2(3H)-one from 3-hydroxy-4-methyl-2H-pyran-2-one and a nitroalkene, both Lewis and Brønsted acids have been shown to catalyze the reaction. oregonstate.edu

Kinetic studies have demonstrated that the initial formation of the phenol intermediate can be significantly faster than the subsequent cyclization to the benzofuranone. oregonstate.edu The use of trifluoroacetic acid (TFA) as a protic acid catalyst was found to markedly increase the rate of benzofuranone production. oregonstate.edu An optimization study revealed that conducting the reaction at 120 °C with 20 mol % of TFA provided the optimal yield of the target benzofuranone. oregonstate.edu

The effect of different catalysts on the synthesis of a related benzofuranone is detailed in the table below:

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Yield of Phenol (%) | Yield of Benzofuranone (%) |

| 1 | AlCl3 (100) | - | 80 | 53 | 15 |

| 2 | - | - | 120 | 25 | 35 |

| 3 | AlCl3 (100) | TFA (100) | 80 | - | 65 |

| 4 | AlCl3 (100) | TFA (100) | 25 | - | 70 |

| 5 | AlCl3 (100) | TFA (added later) | 120 | - | 68 |

| 6 | - | TFA (20) | 120 | - | 72 |

| Table based on the synthesis of a related benzofuranone, illustrating the catalytic effects. Data sourced from Beaudry Research Group, Oregon State University. oregonstate.edu |

Different Lewis acids, including various boronic acids and boron trifluoride, have also been shown to promote the reaction, although they did not lead to improved chemical yields compared to the optimized TFA-catalyzed conditions. oregonstate.edu This highlights the critical role of the acid catalyst in facilitating the ring-closure step of benzofuranone synthesis.

Studies on Rearrangement and Ring Expansion Mechanisms in Benzofuranone Derivatives

While specific studies on the rearrangement and ring expansion of this compound are limited, research on related benzofuranone derivatives provides insight into potential mechanistic pathways. For instance, the treatment of 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydrides under reductive conditions has been shown to lead to rearrangement and ring expansion products, such as tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. nih.gov

A plausible mechanism for such transformations involves the initial reduction of the lactone to a hemiacetal intermediate. nih.gov This intermediate can then undergo a series of reactions including cyclization, rearrangement, and ring expansion. nih.gov These processes are often driven by the formation of more stable carbocation intermediates, which can be stabilized by adjacent atoms or through the expansion of strained rings. youtube.commasterorganicchemistry.com

In a broader context, carbocation rearrangements are common in organic chemistry and can occur through hydride or alkyl shifts. masterorganicchemistry.comyoutube.com Ring expansion is a specific type of alkyl shift where a bond within a strained ring migrates to an adjacent carbocation, resulting in a larger, less strained ring system. masterorganicchemistry.com The formation of a carbocation adjacent to the benzofuranone ring system, potentially through protonation or other electrophilic activation, could initiate such rearrangement or ring expansion cascades.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 7 Methyl 3h 2 Benzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR analysis is crucial for the unambiguous structural elucidation of 3-hydroxy-7-methyl-3H-2-benzofuran-1-one, confirming the connectivity of all atoms and providing insight into its stereochemistry. This would involve dissolving the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.

High-Resolution 1H and 13C NMR Analysis

¹H NMR: A high-resolution ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the methine proton at the C3 position. The chemical shift (δ) of the C3-H proton would be particularly indicative of the hemiacetal structure. The hydroxyl proton (3-OH) might appear as a broad or sharp singlet, depending on the solvent and concentration, and its presence could be confirmed by D₂O exchange. The aromatic protons would likely appear as a set of multiplets in the aromatic region of the spectrum, with their coupling constants revealing their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would provide the number of unique carbon environments. Key signals would include the carbonyl carbon (C1) of the lactone, the hemiacetal carbon (C3), the aromatic carbons, and the methyl carbon. The chemical shift of C3 would be a key differentiator from its open-chain tautomer, 2-formyl-6-methylbenzoic acid.

Table 4.1.1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | - | - | - | ~170 |

| 3 | ~6.5 - 7.0 | d | JH,OH | ~95 - 105 |

| 3a | - | - | - | ~125 - 130 |

| 4 | ~7.2 - 7.6 | d | J4,5 | ~120 - 125 |

| 5 | ~7.0 - 7.4 | t | J5,4, J5,6 | ~128 - 135 |

| 6 | ~7.2 - 7.6 | d | J6,5 | ~120 - 128 |

| 7 | - | - | - | ~135 - 145 |

| 7a | - | - | - | ~145 - 155 |

| 7-CH₃ | ~2.3 - 2.5 | s | - | ~15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, confirming the connectivity between adjacent aromatic protons (H4, H5, H6) and the coupling between the C3-H and the 3-OH proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming assignments for C4/H4, C5/H5, C6/H6, C3/H3, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for piecing together the structure, for example, by showing correlations from the methyl protons to C6, C7, and C7a, and from the C3-H proton to the carbonyl carbon (C1) and aromatic carbons C3a and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, helping to confirm the stereochemistry and conformation of the molecule, such as the spatial proximity of the C3-H to specific aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which must match the calculated value for the molecular formula C₉H₈O₃. Tandem MS (MS/MS) analysis would involve subjecting the isolated molecular ion to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern would provide structural information. Expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), and the cleavage of the lactone ring. Analysis of the fragmentation of the open-chain tautomer would likely show a characteristic loss of the carboxylic acid group.

Table 4.2: Hypothetical High-Resolution Mass Spectrometry Data No experimental data is available. This table is for illustrative purposes only.

| Ion | Calculated m/z | Observed m/z | Fragmentation Products (MS/MS of [M+H]⁺) |

|---|---|---|---|

| [C₉H₈O₃+H]⁺ | 165.0546 | - | m/z 147 [M+H-H₂O]⁺, m/z 137 [M+H-CO]⁺ |

| [C₉H₈O₃+Na]⁺ | 187.0366 | - | - |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy would identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the γ-lactone, the C-O stretches of the ether and alcohol components, and the C-H stretches of the aromatic and methyl groups.

Table 4.3: Hypothetical FT-IR Absorption Bands No experimental data is available. This table is for illustrative purposes only.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch, H-bonded | 3400 - 3200 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Methyl C-H | Stretch | 2960 - 2850 | Medium |

| Lactone Carbonyl (C=O) | Stretch | 1780 - 1760 | Strong |

| Aromatic C=C | Stretch | 1610, 1480 | Medium |

Electronic Spectroscopy (UV-Vis) and Photophysical Property Characterization

Ultraviolet-visible (UV-Vis) spectroscopy, conducted in a solvent like ethanol (B145695) or cyclohexane, would reveal information about the electronic transitions within the molecule's conjugated system. The benzofuranone core would be expected to exhibit absorption maxima (λmax) in the UV region. Analysis of the absorption and emission spectra (fluorescence), if any, would help characterize the compound's photophysical properties, such as the Stokes shift and quantum yield. Solvatochromism studies, measuring spectra in solvents of varying polarity, could provide insights into the nature of the electronic transitions and the dipole moment changes upon excitation.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzofuranone ring system and the conformation of the five-membered lactone ring. Furthermore, for a chiral sample, crystallographic analysis using anomalous dispersion could determine the absolute configuration (R or S) at the C3 stereocenter without ambiguity.

Table 4.5: Hypothetical Crystallographic Data No experimental data is available. This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

Theoretical and Computational Chemistry Studies of 3 Hydroxy 7 Methyl 3h 2 Benzofuran 1 One and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. By approximating the electron density of a system, DFT can accurately predict molecular properties. For phthalide (B148349), a key analogue, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-31G**, which provides a good balance between computational cost and accuracy for organic molecules. ijcrar.com

Geometry optimization using this method calculates the lowest energy arrangement of atoms, providing theoretical bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. For phthalide, the optimized structure confirms a planar geometry for the benzofuranone core. ijcrar.com The total energy calculated for the optimized structure of phthalide at the B3LYP/6-31G** level is -458.93170 Hartrees. ijcrar.com

Table 1: Selected Optimized Geometric Parameters for Phthalide This table presents theoretical bond lengths and angles for the parent analogue, phthalide, calculated via DFT.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C1-O2 | 1.39 Å |

| O2-C3 | 1.45 Å | |

| C3-C9 | 1.51 Å | |

| C8-O10 | 1.21 Å | |

| Bond Angle | C1-O2-C3 | 110.1° |

| O2-C3-C9 | 105.7° | |

| C4-C9-C3 | 129.1° | |

| Data sourced from a computational study on phthalide. ijcrar.com |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. arabjchem.orgnih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. In studies of phthalide analogues, the HOMO is typically located over the electron-rich aromatic ring, while the LUMO is distributed across the lactone (furan-1-one) portion of the molecule. arabjchem.orgrsc.org This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the lactone ring is more susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for a Substituted Phthalide Analogue This table illustrates typical HOMO-LUMO energy values as calculated for phthalide derivatives.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.45 | Electron Donor |

| LUMO | -1.52 | Electron Acceptor |

| Energy Gap (ΔE) | 4.93 | Indicator of Stability |

| Note: Values are representative and sourced from studies on substituted phthalide analogues. The exact energies vary based on the specific analogue and computational method. arabjchem.orgnih.gov |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. arabjchem.orgnih.gov It is mapped onto the electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas signify positive potential, corresponding to electron-poor regions susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov

For phthalide analogues, MESP analysis consistently shows the most negative potential (red) localized around the carbonyl oxygen atom of the lactone ring due to the high electronegativity of oxygen. arabjchem.org Regions of positive potential (blue) are typically found near the hydrogen atoms, particularly any hydroxyl (-OH) or amine (-NH) groups if present in the analogue. arabjchem.org This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites of chemical reactivity. acs.org

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing calculated partial atomic charges. science.gov While the absolute values can be basis-set dependent, the trends provide insight into the electronic landscape of the molecule. This analysis helps identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), corroborating predictions from MESP analysis.

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to provide a quantitative assessment of a molecule's reactivity and stability. physchemres.orgnih.gov These descriptors help in understanding the global chemical behavior of the molecule.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's electronic properties with its biological activity or other physicochemical properties. physchemres.org

Table 3: Representative Quantum Chemical Descriptors for a Benzofuran (B130515) Analogue This table provides an example of quantum chemical descriptors calculated using DFT, which are used to predict the global reactivity of a molecule.

| Descriptor | Formula | Representative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.999 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.367 |

| Global Softness (S) | 1 / η | 0.422 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.374 |

| Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid, a related structural analogue. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information about conformational flexibility, molecular motion, and intermolecular interactions. researchgate.netrsc.org

For a molecule like 3-hydroxy-7-methyl-3H-2-benzofuran-1-one, MD simulations would be used to explore its conformational landscape. The primary focus would be on the rotational freedom of the 3-hydroxy group and the 7-methyl group. The simulation would reveal the most stable conformations (rotamers), the energy barriers between them, and how these conformations are influenced by the surrounding environment (e.g., a solvent). youtube.com This information is critical for understanding how the molecule might bind to a biological target, as the active conformation may not be the lowest energy state in isolation.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. ijcrar.com Theoretical calculations for the phthalide analogue show good correlation with experimental data, helping to assign specific peaks to individual protons and carbon atoms in the molecule.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. ijcrar.com These theoretical frequencies, when scaled by an appropriate factor (e.g., 0.9614 for B3LYP/6-311G(d,p)) to correct for anharmonicity and other systematic errors, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. arabjchem.org This allows for the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the lactone ring or the C-H stretches of the aromatic ring.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net This method predicts the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). For phthalide analogues, the predicted transitions are typically π → π* transitions within the aromatic system. researchgate.net

Table 4: Calculated Vibrational and Spectroscopic Data for the Phthalide Analogue This table summarizes theoretically predicted spectroscopic data for the parent analogue, phthalide, which is crucial for interpreting experimental spectra.

| Spectroscopy Type | Parameter | Key Calculated Values | Assignment |

| FT-IR | Vibrational Frequency | ~1770 cm⁻¹ | C=O stretching (lactone) |

| ~3070 cm⁻¹ | Aromatic C-H stretching | ||

| ¹³C NMR | Chemical Shift | ~171 ppm | C=O (carbonyl carbon) |

| ~120-147 ppm | Aromatic carbons | ||

| ~80 ppm | C3 carbon | ||

| ¹H NMR | Chemical Shift | ~7.5-7.9 ppm | Aromatic protons |

| ~5.8 ppm | C3 proton | ||

| UV-Vis (TD-DFT) | Electronic Transition | ~238 nm | π → π* transition |

| Note: Values are representative and based on DFT calculations for phthalide and its simple derivatives. ijcrar.comresearchgate.net |

Mechanistic Investigations of Biological Activities of Benzofuranone Derivatives

Molecular Targets and Pathways of Action

The interaction of small molecules with specific biological targets is fundamental to their therapeutic effects. For benzofuranone derivatives, these interactions often involve the inhibition of key enzymes and binding to specific receptors, leading to the modulation of various signaling pathways.

Enzyme Inhibition Mechanisms

The benzofuran (B130515) scaffold has been identified as a privileged structure in the development of enzyme inhibitors. While specific studies on 3-hydroxy-7-methyl-3H-2-benzofuran-1-one are limited, research on related benzofuranone derivatives provides insights into potential mechanisms of action.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Certain benzofuran-containing hybrids have been designed and shown to exhibit inhibitory activity against AChE. nih.gov This suggests that the benzofuranone core could potentially interact with the active site of AChE, although specific inhibitory data for this compound is not currently available.

HIV-1 Protease Inhibition: HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov Some benzofuran derivatives have been investigated as inhibitors of this enzyme. nih.gov These compounds are thought to bind to the active site of the protease, preventing it from processing viral polyproteins and thus inhibiting viral maturation.

Tubulin Depolymerization: Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an important target for anticancer drugs. nih.gov Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The mechanism often involves binding to the colchicine (B1669291) site on β-tubulin, which disrupts the formation of the mitotic spindle.

Receptor Interaction Mechanisms

Beyond enzyme inhibition, the biological effects of benzofuranones can also be mediated through interactions with specific cellular receptors. However, there is no specific information available in the provided search results regarding the interaction of this compound with MT-1 and MT-2 receptors.

Cellular and Subcellular Mechanistic Effects

The interaction of this compound with its molecular targets can trigger a cascade of cellular and subcellular events, ultimately leading to its observed biological activities.

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov Studies on various benzofuran derivatives have demonstrated their ability to induce apoptosis through several mechanisms. nih.gov

One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, some benzofuran derivatives have been shown to increase the activity of caspase-3/7, key executioner caspases. nih.govresearchgate.net This activation leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Table 1: Effect of Selected Benzofuran Derivatives on Caspase 3/7 Activity

| Compound | Cell Line | Incubation Time (h) | Fold Increase in Caspase 3/7 Activity | Reference |

|---|---|---|---|---|

| Benzofuran derivative 1c | K562 | 18 | ~2-fold | nih.gov |

| Benzofuran derivative 1e | K562 | 18 | ~5-fold | nih.gov |

| Benzofuran derivative 2d | K562 | 18 | ~2-fold | nih.gov |

| Benzofuran derivative 6 | K562 | 12, 24, 48 | Time-dependent increase | researchgate.net |

| Benzofuran derivative 8 | K562 | 12, 24, 48 | Time-dependent increase | researchgate.net |

Note: This table presents data for related benzofuran derivatives, as specific data for this compound is not available.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. While low levels of ROS are involved in cell signaling, excessive levels can lead to oxidative stress and cellular damage. Some benzofuran derivatives have been shown to induce the generation of ROS in cancer cells, which can contribute to their pro-apoptotic effects. nih.govresearchgate.net The increased ROS levels can lead to mitochondrial dysfunction and the activation of apoptotic pathways. nih.gov Conversely, other benzofuran derivatives, particularly those with phenolic hydroxyl groups, may exhibit antioxidant properties by scavenging free radicals. cymitquimica.comnih.gov

Table 2: Effect of Selected Benzofuran Derivatives on ROS Generation

| Compound | Cell Line | Incubation Time (h) | Effect on ROS Levels | Reference |

|---|---|---|---|---|

| Benzofuran derivative 6 | K562 | 6, 12 | Time-dependent increase | researchgate.net |

| Benzofuran derivative 8 | K562 | 6, 12 | Time-dependent increase | researchgate.net |

Note: This table presents data for related benzofuran derivatives, as specific data for this compound is not available.

Modulation of Inflammatory Response Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases, including cancer. Certain benzofuran derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. nih.gov

One such pathway involves the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov IL-6 plays a role in stimulating immune responses and has been implicated in the survival of cancer cells. nih.gov Some benzofuran derivatives have been found to inhibit the release of IL-6 in cancer cell lines, suggesting a potential mechanism for their anti-inflammatory and anticancer effects. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Acetylcholinesterase | |

| HIV-1 Protease | |

| Tubulin |

Structure-Activity Relationship (SAR) Studies from a Mechanistic and Design Perspective

The biological activity of benzofuranone derivatives is deeply intertwined with their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with enhanced potency and selectivity. For the benzofuranone scaffold, the nature, position, and stereochemistry of various substituents play a pivotal role in defining the molecule's interaction with biological targets.

The core structure of this compound presents several sites for modification that can significantly alter its biological profile. Research on analogous benzofuran and benzofuranone derivatives has provided valuable insights into how specific substituents influence their mechanistic potency and selectivity. nih.govnih.gov

The introduction of substituents at specific positions on the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov The position of a substituent, such as a halogen, within the benzofuran ring is a critical determinant of its biological activity. nih.gov

Substitutions on the Benzene (B151609) Ring:

C7-Position: The presence of a hydroxyl group (-OH) at the C7 position has been shown to improve anticancer activity by providing an additional hydrogen bond donor for interaction with the target. nih.gov Conversely, substituting the C7 position with a bulkier group like ethoxycarbonyl has been found to decrease potency. researchgate.net

C6-Position: A hydroxyl group at the C6 position on the benzofuran core appears to be involved in DNA damage, highlighting its importance for cytotoxic activity. mdpi.com

Methoxy (B1213986) Groups: The presence of methoxy substituents can be crucial for activity. The absence of a methoxy group on the heterocyclic ring of some benzofuran derivatives has been shown to be detrimental to their cytotoxic effects. nih.gov In contrast, the methylation of phenolic groups in certain resveratrol (B1683913) analogues, including those with a benzofuran core, was found to increase cytotoxic potency. mdpi.com

Substitutions on the Furanone Ring:

C3-Position: Modifications at the C3 position are particularly significant. Attaching a bromine atom to a methyl group at the C3-position of the benzofuran ring has been found to confer remarkable cytotoxic activity against leukemia cell lines. nih.gov In other cases, substitution with halogen atoms like bromine or fluorine at the 3-position of ortho-hydroxy α-aminosulfones (precursors to some benzofuranone derivatives) resulted in excellent product yields, indicating high reactivity, whereas an electron-donating methoxy group at the same position led to reaction failure. nih.gov

C2-Position: The substituent at the C2 position is important for maintaining a specific conformation (cis-conformation) that can be crucial for activity. nih.gov Studies have shown that an ester group at the C-2 position is a key site for the cytotoxic activity of some benzofuran compounds. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of benzofuranone derivatives based on available research.

| Position | Substituent | Effect on Biological Activity | Source(s) |

| C3-Methyl | Bromine | Confers potent and selective cytotoxic activity against leukemia cells. | nih.gov |

| C7 | Hydroxyl (-OH) | Improves anticancer activity. | nih.gov |

| C7 | Ethoxycarbonyl | Results in lower potency. | researchgate.net |

| C6 | Hydroxyl (-OH) | Appears to be involved in DNA damaging activity. | mdpi.com |

| General | Methoxy (-OCH3) | Absence can be detrimental to cytotoxicity; methylation can increase potency. | nih.govmdpi.com |

| C2 | Ester Group | Key site for cytotoxic activity. | nih.gov |

Mechanistic Basis of Selective Biological Action

The selective biological action of benzofuranone derivatives, particularly their ability to target cancer cells over healthy cells, is a key area of investigation. Studies on derivatives structurally related to this compound have shed light on the mechanisms underpinning this selectivity.

A notable finding is the selective cytotoxicity of certain bromoalkyl and bromoacetyl derivatives of benzofurans against specific cancer cell lines, such as the human chronic myelogenous leukemia cell line K562. nih.govresearchgate.netnih.gov For instance, a derivative with a bromine atom on the methyl group at the C3-position displayed significant cytotoxicity against K562 and HL60 leukemia cells, with little to no toxicity towards normal cells. nih.gov This selectivity is highly desirable in the development of anticancer agents. nih.gov

The mechanistic basis for this selective action is often multifactorial:

Induction of Apoptosis: The most active benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netnih.gov Studies on novel 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives revealed that the most promising compounds induce apoptosis in K562 cells, as confirmed by Annexin V-FITC tests and Caspase-Glo 3/7 assays. nih.gov Exchanging the benzofuranone moiety with a napthofuranone has been observed to induce a stronger apoptotic effect. nih.gov

Generation of Reactive Oxygen Species (ROS): Some benzofuranone derivatives exert their cytotoxic effects through pro-oxidative mechanisms. nih.gov These compounds have been shown to increase the levels of reactive oxygen species within cancer cells in a time-dependent manner, leading to oxidative stress and subsequent cell death. researchgate.netnih.gov

Tubulin Polymerization Inhibition: In some cases, benzofuran derivatives have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net By disrupting the formation of microtubules, which are essential for cell division, these compounds can halt the proliferation of cancer cells. nih.gov

The selective action of these compounds against specific cell lines like K562 suggests that they may exploit unique vulnerabilities or molecular pathways present in those cancer cells.

The table below details the observed selective action and the corresponding proposed mechanism for certain benzofuranone derivatives.

| Derivative Type | Selective Target | Mechanism of Action | Source(s) |

| Bromo-substituted 2-acetyl-3-methyl benzofurans | K562 leukemia cells | Induction of apoptosis, generation of ROS, inhibition of IL-6 release. | researchgate.netnih.gov |

| 3-Bromomethyl benzofuran derivative | K562 & HL60 leukemia cells | Selective cytotoxicity, induction of apoptosis. | nih.gov |

| Benzofuran-chalcone hybrid | MC-7 breast cancer cells | Selective cytotoxicity, induction of apoptosis. | nih.gov |

Natural Occurrence and Biosynthetic Pathways of Benzofuranone Containing Natural Products

Isolation and Identification from Botanical and Microbial Sources

The isolation of benzofuranone-containing natural products has been reported from a variety of organisms, particularly from plants, fungi, and lichens. The process typically involves extraction from the source organism, followed by chromatographic separation and purification. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.

Botanical Sources:

Higher plants are a rich source of benzofuran (B130515) derivatives. For instance, phytochemical investigation of the aerial parts of Senecio glaucus L., a member of the Asteraceae family, led to the isolation of three benzofuran derivatives. ekb.eg The general procedure involves extracting the dried plant material with a solvent mixture, such as methylene (B1212753) chloride and methanol, followed by chromatographic techniques to separate the individual compounds. ekb.eg While many benzofuran compounds are found in plants, the specific compound 3-hydroxy-7-methyl-3H-2-benzofuran-1-one has not been explicitly reported as isolated from a botanical source in the reviewed literature. However, structurally related compounds are prevalent.

Microbial Sources:

Fungi, including endophytic fungi and lichens (a symbiotic association of a fungus and an alga or cyanobacterium), are prolific producers of unique benzofuranones. researchgate.netnih.govrsc.orgresearchgate.net

Endophytic Fungi: An endophytic fungus, Botryosphaeria mamane PSU-M76, was found to produce a new dihydrobenzofuran derivative named botryomaman, along with other known compounds. nih.gov Similarly, a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, was isolated from the fungus Cephalosporium sp.AL031. nih.gov The isolation process for these compounds involves culturing the fungus in a suitable medium, followed by extraction of the culture broth and mycelium, and subsequent purification using chromatographic methods. nih.govnih.gov

Lichens: Lichens are well-known for producing a variety of secondary metabolites, including dibenzofurans and related structures. nih.govrsc.orgresearchgate.netiisc.ac.in The investigation of cultured mycobionts (the fungal partner) of the lichen Pyrenula sp. resulted in the isolation of a benzofuran derivative alongside three isocoumarins. nih.gov

The identification of these isolated compounds relies heavily on modern analytical techniques. One-dimensional and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight.

Table 1: Examples of Benzofuranone-Related Compounds from Natural Sources This table is interactive. You can sort and filter the data.

| Compound Name | Natural Source | Source Type | Reference |

|---|---|---|---|

| Botryomaman | Botryosphaeria mamane PSU-M76 | Endophytic Fungus | nih.gov |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp.AL031 | Fungus | nih.gov |

| 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone | Senecio glaucus L. | Plant | ekb.eg |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone | Senecio glaucus L. | Plant | ekb.eg |

Proposed Biosynthetic Routes to the Benzofuranone Scaffold

The biosynthesis of the benzofuranone core structure in nature is thought to primarily proceed through two major metabolic pathways: the polyketide pathway and the shikimate pathway. These pathways generate key aromatic precursors that undergo subsequent enzymatic modifications, such as cyclization and tailoring reactions, to form the final benzofuranone scaffold. iisc.ac.inhebmu.edu.cnnih.govnih.govnih.govfrontiersin.org

The Polyketide Pathway:

The polyketide pathway is a major route for the biosynthesis of a vast array of natural products in fungi, bacteria, and plants. nih.govyoutube.comyoutube.com This pathway utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, which are sequentially condensed by large multienzyme complexes known as polyketide synthases (PKSs). nih.govyoutube.com The resulting poly-β-keto chain undergoes a series of modifications, including cyclization and aromatization, to produce diverse aromatic structures. For many benzofuranones, a polyketide precursor is proposed to undergo intramolecular cyclization to form the heterocyclic ring. For example, the biosynthesis of 6-methylsalicylic acid, a simple polyketide, provides a model for the formation of a substituted benzene (B151609) ring from acetate (B1210297) units, which can be a precursor to more complex structures. youtube.com

A proposed biosynthetic pathway for benzofuran derivatives found in Senecio glaucus starts from a polyketide intermediate. ekb.eg This linear polyketide chain is believed to undergo cyclization and subsequent modifications to yield the benzofuran core. ekb.eg

The Shikimate Pathway:

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. hebmu.edu.cnnih.govnih.govwikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, a key branch-point intermediate. nih.gov Chorismate and other intermediates of the pathway, like shikimic acid itself, serve as precursors for a wide range of secondary metabolites, including phenolic compounds. It is hypothesized that benzoic acid derivatives originating from the shikimate pathway can serve as starter units for polyketide synthases. nih.gov For instance, biphenyl (B1667301) synthase (BIS) and benzophenone (B1666685) synthase (BPS), which are type III PKSs, utilize benzoyl-CoA (derived from the shikimate pathway) to produce the core scaffolds of biphenyl and dibenzofuran (B1670420) phytoalexins. nih.gov This highlights a common biosynthetic strategy where both the shikimate and polyketide pathways converge to create complex aromatic natural products.

The formation of the furanone ring of the benzofuranone scaffold likely occurs through the cyclization of a phenolic precursor derived from one of these primary pathways. This is often followed by a series of "tailoring" reactions, such as hydroxylation, methylation, and prenylation, catalyzed by specific enzymes to generate the final diverse structures observed in nature.

Chemodiversity and Structural Variations in Naturally Occurring Benzofuranones

The benzofuranone scaffold is subject to extensive chemical decoration, leading to a remarkable diversity of naturally occurring analogues. nih.govrsc.orgnih.gov This structural variation arises from different patterns of substitution on both the benzene and the furanone rings. These modifications are typically introduced by tailoring enzymes after the formation of the core benzofuranone structure.

Key structural variations include:

Hydroxylation and Methoxylation: The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring are common points of variation. This significantly influences the polarity and biological activity of the compounds.

Alkylation and Prenylation: The addition of alkyl groups, most commonly methyl (-CH₃) groups, and isoprenoid-derived chains (prenylation) is frequently observed. Polyisoprenylated benzophenones, which are structurally related to benzofuranones, are a large and diverse class of natural products. nih.govrsc.org

Acylation: Acyl groups, such as acetyl groups, can be attached to the core structure, as seen in derivatives from Senecio glaucus. ekb.eg

Halogenation: Although less common, halogenated derivatives have also been identified.

Glycosylation: The attachment of sugar moieties to the benzofuranone core results in glycosides, which can alter the solubility and bioavailability of the parent compound.

Dimerization: Some benzofuranone units can dimerize to form more complex structures.

This chemodiversity is a result of the evolutionary adaptation of organisms to produce a wide range of specialized metabolites for defense, signaling, and other ecological functions. The specific substitution patterns are often characteristic of the producing organism or genus. rsc.org

Table 2: Structural Variations in Naturally Occurring Benzofuranone-Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Core Structure | Key Substitutions | Natural Source | Reference |

|---|---|---|---|---|

| This compound | Benzofuranone | 3-hydroxy, 7-methyl | Not specified in reviewed literature | - |

| Griseofulvin | Spiro-benzofuranone | Chloro, methoxy, methyl | Penicillium griseofulvum | mdpi.com |

| Botryomaman | Dihydrobenzofuran | Hydroxy, methoxy, pentyl | Botryosphaeria mamane | nih.gov |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Isobenzofuranone | 4,6-dihydroxy, 5-methoxy, 7-methyl | Cephalosporium sp.AL031 | nih.gov |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone | Benzofuran | 6-hydroxy, 2,5-diacetyl | Senecio glaucus L. | ekb.eg |

Future Directions and Emerging Research Avenues for 3 Hydroxy 7 Methyl 3h 2 Benzofuran 1 One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuranones has been a subject of extensive research, yet the development of more efficient, regioselective, and environmentally benign methods remains a key objective. oregonstate.edu Future work on 3-hydroxy-7-methyl-3H-2-benzofuran-1-one will likely prioritize green chemistry principles and novel reaction pathways to improve yield, reduce waste, and allow for greater structural diversity.

Emerging strategies include microwave-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.net For instance, a study on related benzofuran-3(2H)-ones demonstrated the viability of microwave irradiation to facilitate synthesis in 43-58% yields over short reaction periods. researchgate.net Another promising avenue is the development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. An example is the synthesis of 5-hydroxybenzofurans through a PIDA-mediated tandem in situ oxidative coupling and cyclization, which has shown high efficiency. thieme-connect.com

Furthermore, novel disconnections and starting materials are being explored. A recently discovered synthesis of substituted phenols and benzofuranones utilizes the reaction of 3-hydroxy-2-pyrones with nitroalkenes, offering excellent regioselectivity and the ability to create complex substitution patterns. oregonstate.edu This method could be adapted for the synthesis of 7-methyl substituted analogs, providing a programmable route to the target compound and its derivatives.

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Potassium carbonate (K₂CO₃), DMF solvent, Microwave irradiation (100-120°C) | Reduced reaction time, improved efficiency over conventional heating. | researchgate.net |

| Tandem Oxidative Coupling-Cyclization | PIDA (Diacetoxyiodobenzene), ZnI₂, Chlorobenzene solvent (95°C) | High efficiency, single-pot reaction, forms 5-hydroxybenzofurans. | thieme-connect.com |

| Diels-Alder/Cyclization Cascade | 3-hydroxy-2-pyrones, Nitroalkenes, TFA catalyst (120°C) | High regioselectivity, allows for programmable substitution patterns. | oregonstate.edu |

| Classical Intramolecular Cyclization | o-hydroxyacetophenone, ethyl bromoacetate, K₂CO₃ | Well-established, uses readily available starting materials. | rasayanjournal.co.in |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To gain a more profound understanding of the structural and electronic properties of this compound, future research will increasingly rely on the synergy between advanced spectroscopic methods and high-level computational chemistry. While standard techniques like NMR and IR spectroscopy are fundamental for structural confirmation, their power is magnified when combined with theoretical calculations. nih.govsemanticscholar.orgrsc.org

Density Functional Theory (DFT) calculations, using basis sets such as B3LYP/6-311++G(d,p), have proven effective in predicting the geometric and electronic properties of complex heterocyclic systems. nih.govrsc.org Researchers can compute theoretical IR, ¹H NMR, and ¹³C NMR spectra and compare them with experimental data to achieve unambiguous peak assignments and a deeper understanding of the molecule's conformational stability and electronic structure. nih.govsemanticscholar.org For example, in a study of a related novel benzofuran (B130515) derivative, theoretical calculations showed high correlation with experimental spectral data, confirming the synthesized structure. rsc.org

Future studies should employ these integrated approaches to:

Predict the most stable tautomers and conformers of this compound.

Analyze frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and electronic transition properties. researchgate.netscispace.com

Use Natural Bond Orbital (NBO) analysis to investigate intramolecular hyperconjugative interactions that contribute to molecular stability. rsc.orgresearchgate.net

Calculate nonlinear optical (NLO) properties, such as hyperpolarizability, to explore potential applications in materials science. nih.gov

| Technique | Application/Insight Provided | Example from Benzofuran Research | Reference |

|---|---|---|---|

| DFT Calculations (e.g., B3LYP) | Prediction of optimized geometry, vibrational frequencies (IR), and NMR chemical shifts. | Theoretical values for IR, ¹H, and ¹³C NMR showed high correlation with experimental data for a novel benzofuran-pyrazole hybrid. | nih.govsemanticscholar.orgrsc.org |

| Frontier Molecular Orbital (FMO) Analysis | Determination of HOMO-LUMO energy gap, indicating chemical reactivity and electronic properties. | Used to rationalize the polarizability and reactivity of benzofuran-based hydrazones. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. | Applied to understand the stability of newly synthesized benzofuran derivatives. | rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra (UV-Vis) in various solvents. | The CAM-B3LYP method was used to obtain theoretical electronic absorption spectra that agreed well with observed spectra. | rsc.org |

Elucidation of Undiscovered Biological Interaction Mechanisms

While the broader class of benzofurans is known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action for many derivatives, including this compound, are not fully understood. nih.govnih.govnih.gov A significant future direction is the detailed elucidation of how this compound interacts with biological systems at a molecular level.

Research should move beyond preliminary screening to investigate specific cellular pathways and molecular targets. For instance, studies on other benzofuran derivatives have shown they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases 3 and 7. nih.gov Similar mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V-FITC), and measurement of mitochondrial membrane potential, could reveal whether this compound operates through similar pro-apoptotic pathways. nih.govresearchgate.net

Another area of exploration is the interaction with biomacromolecules like DNA. Spectroscopic techniques (UV-Vis, fluorescence) and viscometry can be used to determine the mode of binding—such as intercalation between base pairs or groove binding—which is critical for designing new anticancer agents. scispace.com Identifying the specific enzymes, receptors, or proteins that this compound interacts with is paramount and can be achieved through techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography.

Design and Synthesis of Chemical Probes for Target Validation in Chemical Biology

Building on the elucidation of biological mechanisms, a crucial next step is the rational design and synthesis of chemical probes based on the this compound scaffold. These probes are indispensable tools in chemical biology for identifying and validating molecular targets.

A chemical probe is a specialized molecule that retains the core biological activity of the parent compound but is modified to allow for visualization or isolation of its binding partners. This can be achieved by:

Introducing a Reporter Tag: Synthesizing derivatives that incorporate a fluorescent dye, a biotin (B1667282) tag (for avidin-based pulldown experiments), or a photo-affinity label. The synthesis of various benzofuran derivatives has shown that modifications to the core structure are well-tolerated, suggesting that the addition of such tags is feasible. rasayanjournal.co.innih.gov

Creating Focused Libraries: Developing a library of analogs of this compound with systematic structural variations. This allows for the establishment of a clear Structure-Activity Relationship (SAR), which is essential for confirming that the probe interacts with the same target as the parent compound. nih.govnih.gov For example, modifying substituents on the benzene (B151609) ring can provide insights into the steric and electronic requirements for biological activity. nih.gov

Incorporating a Reactive Group: Designing probes with a mildly reactive functional group (e.g., an electrophile) that can form a covalent bond with the target protein upon binding. This enables the permanent labeling and subsequent identification of the target protein through proteomic techniques.

The development of such probes will be instrumental in moving from an observed biological effect to a validated molecular target, thereby accelerating the potential translation of this compound into a lead compound for drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-hydroxy-7-methyl-3H-2-benzofuran-1-one and its derivatives?

- Methodology : One-pot multicomponent reactions and palladium-catalyzed cyclization are common approaches. For example, substituted benzofuranones can be synthesized via acid-catalyzed condensation of phenols with α,β-unsaturated carbonyl compounds, followed by cyclization under reflux conditions. Optimization of solvent systems (e.g., methanol/water mixtures) and temperature (70–100°C) improves yields .

- Key Data : Reaction yields range from 52% to 82% depending on substituents and reaction time. For example, chlorinated derivatives may require longer reaction times (5–18 hours) .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

- Methodology : Use and NMR in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d) to resolve aromatic protons and hydroxyl groups. Assign signals based on coupling patterns (e.g., doublets for para-substituted protons) and compare with literature data for analogous compounds .

- Example : In NMR, the methyl group at position 7 typically appears as a singlet at δ 2.1–2.3 ppm, while the hydroxyl proton may show broad signals at δ 5.0–5.5 ppm .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation of saturated solutions in solvents like acetone, ethyl acetate, or benzene at room temperature is effective. For air-sensitive compounds, use sealed tubes under inert gas .

- Key Data : Crystallographic data for related benzofuranones (e.g., CCDC 1505246) are deposited in the Cambridge Structural Database, providing reference metrics for unit cell parameters and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved in structural assignments?

- Methodology : Cross-validate using complementary techniques:

- IR Spectroscopy : Confirm lactone carbonyl stretches (1730–1760 cm) and hydroxyl groups (broad bands at 3200–3500 cm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 165.0552 for CHO) .

- X-ray Diffraction : Resolve ambiguities in substituent positioning via Hirshfeld surface analysis .

Q. What computational tools are recommended for analyzing hydrogen-bonding interactions in crystal structures?

- Methodology : Use Mercury software to visualize and quantify intermolecular interactions (e.g., O–H···O hydrogen bonds). Generate packing diagrams to assess lattice stability and polymorphism risks .

- Case Study : In 5-methoxy-2-benzofuran-1(3H)-one, weak C–H···O interactions (2.50–2.65 Å) stabilize layered crystal packing, as shown in Mercury’s contact distance analysis .

Q. How do substituents (e.g., halogens, alkoxy groups) influence the biological activity of benzofuranone derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., antimicrobial or antioxidant tests). Compare IC values of halogenated vs. alkylated derivatives .

- Data : Chlorinated derivatives (e.g., 6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran) show enhanced antibacterial activity (MIC 8–16 µg/mL) compared to methoxy-substituted analogs .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data?

- Methodology : Use SHELXL for twin refinement with HKLF 5 format data. Apply restraints to anisotropic displacement parameters (ADPs) and employ the RIGU command to handle disorder .

- Example : For high-twinned data, SHELXL’s BASF parameter optimizes scale factors between twin domains, improving R values to <0.05 .

Methodological Best Practices

- Synthetic Optimization : Screen catalysts (e.g., Pd(OAc)) and bases (KCO vs. EtN) to enhance reaction efficiency .

- Data Reproducibility : Deposit raw crystallographic data (e.g., .cif files) in public repositories like CCDC to facilitate peer validation .

- Software Utilization : Combine SHELX for refinement, ORTEP-3 for thermal ellipsoid plots, and Mercury for interactive visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.